molecular formula C16H24Br2O2 B1627132 2,5-Dibromo-4-(decyloxy)phenol CAS No. 870703-49-4

2,5-Dibromo-4-(decyloxy)phenol

Cat. No.: B1627132
CAS No.: 870703-49-4
M. Wt: 408.2 g/mol
InChI Key: SSEJKDGLNTZULX-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(decyloxy)phenol: is an organic compound with the molecular formula C16H24Br2O2 and a molecular weight of 408.17 g/mol . It is characterized by the presence of two bromine atoms, a decyloxy group, and a phenol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(decyloxy)phenol typically involves the bromination of 4-(decyloxy)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds as follows:

4-(decyloxy)phenol+Br2This compound\text{4-(decyloxy)phenol} + \text{Br}_2 \rightarrow \text{this compound} 4-(decyloxy)phenol+Br2​→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-(decyloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as zinc dust or sodium borohydride.

Major Products Formed:

Scientific Research Applications

2,5-Dibromo-4-(decyloxy)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-(decyloxy)phenol involves its interaction with specific molecular targets. The bromine atoms and the phenol group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The decyloxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects .

Comparison with Similar Compounds

  • 2,4-Dibromo-6-(decyloxy)phenol
  • 2,5-Dibromo-4-(octyloxy)phenol
  • 2,5-Dibromo-4-(hexyloxy)phenol

Comparison: 2,5-Dibromo-4-(decyloxy)phenol is unique due to its specific substitution pattern and the presence of the decyloxy group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. The length of the alkyl chain in the decyloxy group influences its solubility, reactivity, and biological activity .

Properties

IUPAC Name

2,5-dibromo-4-decoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Br2O2/c1-2-3-4-5-6-7-8-9-10-20-16-12-13(17)15(19)11-14(16)18/h11-12,19H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEJKDGLNTZULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584467
Record name 2,5-Dibromo-4-(decyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-49-4
Record name 2,5-Dibromo-4-(decyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-4-(decyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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